Product packaging for Methyltetrazine-PEG8-NHS ester(Cat. No.:)

Methyltetrazine-PEG8-NHS ester

Cat. No.: B609006
M. Wt: 709.7 g/mol
InChI Key: HBEBYIRKMRTDSK-UHFFFAOYSA-N
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Description

Evolution and Significance of Bioorthogonal Ligation in Chemical Biology

The concept of bioorthogonal chemistry, which first came to the forefront in the early 2000s, has transformed the study of biological systems. numberanalytics.com It provides a powerful toolkit for chemists and biologists to tag, track, and manipulate biomolecules with remarkable precision. ru.nl The evolution of this field has been marked by the development of increasingly sophisticated and efficient ligation reactions. numberanalytics.com Early examples include the Staudinger ligation and native chemical ligation, which demonstrated the feasibility of conducting selective chemical transformations in a biological setting. nih.gov These pioneering methods paved the way for the development of "click chemistry," a class of reactions known for their high yields, stereospecificity, and simple reaction conditions. nih.gov The impact of bioorthogonal chemistry is far-reaching, enabling researchers to probe complex biological processes, develop novel diagnostic tools, and design targeted therapeutics. ru.nlacs.org

Overview of Tetrazine-Based Click Chemistry in Bioconjugation

At the heart of many modern bioorthogonal strategies lies tetrazine-based click chemistry. This reaction involves the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene or alkyne, such as trans-cyclooctene (B1233481) (TCO). iris-biotech.dersc.org This cycloaddition is exceptionally fast and proceeds without the need for a catalyst, making it ideal for applications in living systems. iris-biotech.detuwien.at The reaction is highly specific and results in the formation of a stable conjugate, releasing only nitrogen gas as a byproduct. nih.gov The rapid kinetics of the tetrazine ligation have made it a go-to method for time-sensitive experiments and for labeling molecules at very low concentrations. iris-biotech.detuwien.at This has opened up new avenues for real-time imaging of biological processes and for the construction of complex biomolecular architectures. iris-biotech.demdpi.com

Rationale for Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Bioconjugation Architectures

Polyethylene glycol (PEG) is a synthetic, water-soluble polymer that has become an indispensable tool in bioconjugation. creativepegworks.com The incorporation of PEG linkers into bioconjugation reagents offers several key advantages. PEG is biocompatible and non-immunogenic, meaning it does not elicit an immune response, a crucial feature for in vivo applications. adcreview.com Its high water solubility can be transferred to the molecule it is attached to, which is particularly beneficial for hydrophobic drugs or proteins that are prone to aggregation. creativepegworks.comnih.gov Furthermore, the flexible chain of PEG can act as a spacer, providing steric separation between the conjugated molecules and helping to preserve their biological activity. axispharm.com The use of PEG linkers can also increase the circulatory half-life of therapeutic molecules by reducing their clearance by the kidneys. biochempeg.com

Strategic Design Principles of Heterobifunctional Reagents: The Methyltetrazine-PEG8-NHS Ester Paradigm

This compound is a prime example of a heterobifunctional reagent, a molecule designed with two different reactive groups to link distinct molecular entities. smolecule.com The design of this compound is a testament to the strategic thinking that underpins modern bioconjugation. It comprises three key components:

Methyltetrazine: This moiety is the bioorthogonal reactive group, enabling rapid and specific ligation with a strained alkene or alkyne. iris-biotech.desmolecule.com

PEG8: The eight-unit polyethylene glycol linker imparts hydrophilicity, improves solubility, and provides a flexible spacer arm. cd-bioparticles.net This helps to prevent aggregation of the labeled biomolecule. cd-bioparticles.net

N-hydroxysuccinimide (NHS) ester: This is a highly reactive group that specifically targets primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond. nih.govcd-bioparticles.net

This trifecta of functionalities allows for a two-step conjugation strategy. First, the NHS ester reacts with a primary amine on a biomolecule of interest. Then, the tetrazine group is available for a subsequent bioorthogonal reaction with a molecule containing a strained alkene or alkyne. This modular approach provides a high degree of control and versatility in the construction of complex bioconjugates. acs.orggoogle.com

Interactive Data Tables

Table 1: Key Bioorthogonal Reactions

ReactionKey Features
Staudinger LigationReaction of an azide (B81097) with a phosphine. numberanalytics.com
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Forms a stable triazole linkage. numberanalytics.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-free click chemistry. numberanalytics.com
Inverse-Electron-Demand Diels-Alder (iEDDA)Rapid reaction between a tetrazine and a strained alkene/alkyne. numberanalytics.comnih.gov

Table 2: Properties of PEG Linkers in Bioconjugation

PropertyAdvantage
High Water SolubilityImproves solubility of hydrophobic molecules. creativepegworks.comnih.gov
BiocompatibilityNon-toxic and suitable for in vivo use. creativepegworks.comadcreview.com
Non-ImmunogenicityDoes not trigger an immune response. creativepegworks.comadcreview.com
Increased Half-LifeReduces renal clearance of conjugated molecules. biochempeg.com
Steric Hindrance ReductionFlexible spacer preserves biological activity. axispharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H47N5O13 B609006 Methyltetrazine-PEG8-NHS ester

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47N5O13/c1-26-33-35-32(36-34-26)27-2-4-28(5-3-27)49-25-24-48-23-22-47-21-20-46-19-18-45-17-16-44-15-14-43-13-12-42-11-10-41-9-8-31(40)50-37-29(38)6-7-30(37)39/h2-5H,6-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEBYIRKMRTDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47N5O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

709.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Design and Synthetic Considerations of Methyltetrazine Peg8 Nhs Ester

Retrosynthetic Analysis and Key Precursors for Methyltetrazine-PEG8-NHS Ester Synthesis

The primary disconnection is at the amide bond formed from the NHS ester, which points to a carboxylic acid-terminated methyltetrazine-PEG8 as the immediate precursor. A further disconnection of the PEG chain suggests the use of a bifunctional PEG derivative, such as an amino-PEG-acid or a halo-PEG-acid. The methyltetrazine moiety itself is typically synthesized separately and then coupled to the PEG linker.

The key precursors for the synthesis are therefore:

A methyltetrazine derivative: This component provides the bioorthogonal reactivity. A common starting material is a methyltetrazine-amine (B608997) or a related activated derivative.

A polyethylene (B3416737) glycol (PEG8) spacer: A discrete PEG linker with eight ethylene (B1197577) glycol units, functionalized at both ends to allow for sequential conjugation. A common precursor is an amino-PEG8-carboxylic acid.

N-Hydroxysuccinimide (NHS): This molecule is used to activate the terminal carboxylic acid, making it highly reactive towards primary amines.

PrecursorFunction
Methyltetrazine derivativeBioorthogonal reactive group
PEG8 derivativeHydrophilic spacer
N-HydroxysuccinimideCarboxylic acid activator

Methodologies for Methyltetrazine Moiety Derivatization

The synthesis of the methyltetrazine core is a critical step. Various methods exist for the synthesis of 1,2,4,5-tetrazine (B1199680) derivatives. mdpi.com A common approach involves the condensation of hydrazine (B178648) with an iminoester, followed by oxidation to form the tetrazine ring. mdpi.com For methyltetrazine, a starting material containing a methyl group, such as acetonitrile (B52724), can be utilized.

Once the basic tetrazine ring is formed, it must be derivatized to allow for conjugation to the PEG linker. This often involves introducing a functional group, such as an amine or a carboxylic acid, onto a substituent of the tetrazine ring. For instance, a methyltetrazine-amine can be synthesized and subsequently coupled to the carboxylic acid end of a PEG linker. The presence of the methyl group on the tetrazine ring has been shown to improve the stability of the compound in aqueous media while maintaining rapid reaction kinetics in inverse electron demand Diels-Alder (iEDDA) reactions. iris-biotech.deadcreviews.com

Approaches to Polyethylene Glycol (PEG) Chain Integration

The integration of the PEG8 chain is a crucial step that imparts desirable physicochemical properties to the final molecule, such as increased water solubility and reduced immunogenicity. sigmaaldrich.com The PEGylation of small molecules can be achieved through various methods. For the synthesis of this compound, a discrete PEG linker is used rather than a polydisperse mixture.

A common strategy involves using a heterobifunctional PEG8 derivative, for example, one end terminated with an amine and the other with a carboxylic acid (H2N-PEG8-COOH). The amine end can be reacted with an activated methyltetrazine derivative, while the carboxylic acid end is later activated to form the NHS ester. Alternatively, a PEG8 diol can be sequentially functionalized. One hydroxyl group can be converted to an amine or other reactive group for coupling to the methyltetrazine, while the other is oxidized to a carboxylic acid.

Synthesis of N-Hydroxysuccinimide (NHS) Ester Functionality

The final step in the synthesis is the activation of the terminal carboxylic acid of the Methyltetrazine-PEG8-COOH intermediate to form the NHS ester. This is a widely used method in bioconjugation for creating amine-reactive compounds. thieme-connect.comglenresearch.com

The synthesis is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netnih.gov The carbodiimide activates the carboxylic acid, which is then attacked by the hydroxyl group of NHS to form the stable, active NHS ester. The reaction is usually carried out in an anhydrous organic solvent. The resulting NHS ester is highly susceptible to nucleophilic attack by primary amines, leading to the formation of a stable amide bond and the release of NHS. glenresearch.com

ReagentRole in NHS Ester Synthesis
Methyltetrazine-PEG8-COOHCarboxylic acid source
N-Hydroxysuccinimide (NHS)Activating group
Carbodiimide (e.g., DCC, EDC)Coupling agent

Advanced Synthetic Strategies and Optimization in this compound Production

Solid-phase synthesis methodologies can also be employed to facilitate purification after each step. By anchoring one end of the molecule to a solid support, excess reagents and byproducts can be easily washed away.

Mechanistic Principles of Methyltetrazine Peg8 Nhs Ester Reactivity

Amine-Reactive Coupling Mechanism via NHS Ester

The second reactive handle on the Methyltetrazine-PEG8-NHS ester is the N-hydroxysuccinimide (NHS) ester. This functional group is widely used for its ability to efficiently and selectively react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. creative-proteomics.comtocris.comglenresearch.com

The reaction between an NHS ester and a primary amine proceeds through a nucleophilic acyl substitution mechanism. creative-proteomics.com The lone pair of electrons on the nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. glenresearch.com This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable, covalent amide bond and releases N-hydroxysuccinimide as a leaving group. creative-proteomics.comglenresearch.com This amide linkage is highly stable under physiological conditions. creative-proteomics.com While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester bonds are less stable and can be hydrolyzed or displaced by amines. glenresearch.com

pH Optima for NHS Ester Reactions
pH RangeReaction OutcomeReference
< 7.0Amine is protonated, reaction is slow or does not occur. lumiprobe.com
7.2 - 9.0Optimal range for efficient amine conjugation. creative-proteomics.comthermofisher.com
8.3 - 8.5Considered the optimal pH for modification. lumiprobe.com
> 9.0Increased rate of NHS ester hydrolysis, reducing conjugation efficiency. lumiprobe.comnih.gov

The half-life of NHS esters is also pH-dependent. For instance, at pH 7, the half-life is approximately 4-5 hours, which decreases to 1 hour at pH 8 and only 10 minutes at pH 8.6. thermofisher.com To maximize conjugation yield, reactions are often conducted in buffers like phosphate-buffered saline (PBS) with optimized reaction times to minimize hydrolysis. creative-proteomics.com

Role of PEG8 Spacer in Influencing Bioconjugation Kinetics and Conjugate Characteristics

The octaethylene glycol (PEG8) spacer arm is not merely a passive linker but plays an active role in modulating the properties of both the reagent and the final conjugate. cd-bioparticles.netinterchim.fr Polyethylene (B3416737) glycol is a hydrophilic polymer known for its biocompatibility and ability to improve the solubility of attached molecules. interchim.frrsc.org

The inclusion of the PEG8 spacer enhances the water solubility of the entire this compound molecule. cd-bioparticles.net This is particularly beneficial as many organic bioorthogonal reagents can be hydrophobic. Improved aqueous solubility facilitates the handling of the reagent and can prevent the aggregation of labeled proteins or other biomolecules when stored in solution. cd-bioparticles.net

Furthermore, the PEG spacer can influence the pharmacokinetic properties of the resulting conjugate. In the context of larger biomolecules like antibodies, PEGylation has been shown to reduce renal clearance, thereby increasing the in vivo circulation time. rsc.orgaacrjournals.org Studies have indicated that there can be a threshold PEG length, such as PEG8, beyond which further increases in PEG size have a diminished impact on clearance rates. aacrjournals.org The flexible nature of the PEG chain can also provide steric separation between the conjugated molecules, potentially reducing steric hindrance and preserving their biological activity. interchim.frresearchgate.net For instance, a PEG8 spacer was found to be sufficient for optimal activity in certain antibody-drug conjugates, whereas a shorter PEG4 spacer was not. mdpi.com The spacer can also improve the efficiency of proteasome recruitment in applications like PROTACs.

Advanced Bioconjugation Methodologies Utilizing Methyltetrazine Peg8 Nhs Ester

Site-Specific Protein and Peptide Functionalization

The ability to label proteins and peptides at specific sites is crucial for studying their function, interactions, and localization. Methyltetrazine-PEG8-NHS ester provides a robust method for achieving this, primarily by targeting primary amines.

Conjugation to Lysine (B10760008) Residues on Biomolecules

Lysine residues are abundant and often located on the surface of proteins, making their primary amine side chains accessible for conjugation. axispharm.com The NHS ester of this compound reacts specifically with these amines to introduce a methyltetrazine handle onto the protein. This process is generally carried out in an amine-free buffer at a pH range of 7 to 9 to ensure the stability and reactivity of the NHS ester. broadpharm.comresearchgate.net

Once the protein is functionalized with the methyltetrazine group, it can be further conjugated to any molecule bearing a TCO group. This two-step strategy allows for the creation of complex protein conjugates. For example, a protein of interest can be labeled with this compound and then reacted with a TCO-modified fluorescent dye for imaging studies or a TCO-modified drug molecule for targeted delivery research. The stability of the methyltetrazine group, enhanced by the electron-donating methyl group, makes it suitable for multi-step procedures in complex biological environments. genelink.com

Table 1: Reaction Parameters for Lysine Conjugation

Parameter Recommended Condition Rationale
pH 7.0 - 9.0 Optimal for NHS ester reaction with primary amines while minimizing hydrolysis. broadpharm.com
Buffer Amine-free (e.g., PBS, Borate) Amine-containing buffers (e.g., Tris) will compete for reaction with the NHS ester.
Reagent:Protein Molar Ratio 5:1 to 20:1 This ratio can be adjusted to control the degree of labeling (DoL). mdpi.com
Reaction Time 1 - 2 hours Typically sufficient for complete conjugation at room temperature. broadpharm.commdpi.com
Quenching Addition of Tris or glycine Quenches any unreacted NHS ester to prevent non-specific labeling in subsequent steps. mdpi.com

Strategies for Controlled Multi-labeling of Protein Constructs

Controlled multi-labeling of a single protein with different molecular entities is a powerful strategy for creating multifunctional constructs, such as bispecific antibodies or FRET (Förster Resonance Energy Transfer) sensors. The bioorthogonal nature of the tetrazine-TCO ligation makes this compound a valuable tool in this context.

One strategy involves the use of orthogonal click chemistry reactions. A protein can be functionalized at different sites with distinct bioorthogonal handles. For instance, a protein could be engineered to contain both an azide-bearing non-canonical amino acid and accessible lysine residues. The lysine residues can be modified with this compound, while the azide (B81097) can be reacted with a cyclooctyne-bearing molecule via strain-promoted azide-alkyne cycloaddition (SPAAC). acs.org This allows for the site-specific installation of two different labels.

Another approach for creating multi-protein assemblies involves using scaffold molecules. For example, a multi-arm PEG scaffold with multiple NHS esters can be reacted with different proteins, each containing a unique bioorthogonal handle introduced via methods like lysine modification with this compound. uzh.ch These functionalized proteins can then be assembled onto a TCO-modified scaffold. Research has demonstrated the construction of multi-protein-polymer conjugates for targeted cell labeling using a combination of norbornene-tetrazine and azide-alkyne cycloaddition. uzh.ch

Nucleic Acid and Oligonucleotide Conjugation Strategies

The functionalization of nucleic acids and oligonucleotides is essential for their use as research probes, diagnostic tools, and therapeutic agents. This compound is well-suited for modifying amine-functionalized DNA and RNA.

Modification of Amine-Modified DNA/RNA Oligomers for Research Probes

Synthetic oligonucleotides can be routinely synthesized with primary amine groups at the 5' or 3' terminus, or internally via a modified nucleotide. genelink.com These amine-modified oligonucleotides serve as a substrate for this compound. The conjugation reaction follows the same principle as protein labeling, where the NHS ester reacts with the primary amine on the oligonucleotide to form a stable amide bond, thereby attaching the methyltetrazine-PEG8 moiety. sigmaaldrich.com

This reaction is typically performed in a suitable buffer, such as sodium bicarbonate or borate (B1201080) buffer at pH 8.0-8.5, to facilitate the amine acylation. sigmaaldrich.com The resulting tetrazine-functionalized oligonucleotide can then be purified, for example by HPLC, and used in subsequent bioorthogonal ligation reactions with TCO-modified molecules, such as fluorophores, quenchers, or biotin. genelink.com

Table 2: Typical Protocol for Oligonucleotide Modification

Step Description Key Parameters
1. Oligonucleotide Preparation Dissolve amine-modified oligonucleotide in conjugation buffer. Oligo concentration: ~100 µM; Buffer: 100 mM Sodium Bicarbonate, pH 8.5.
2. Reagent Preparation Dissolve this compound in anhydrous DMSO. Reagent concentration: ~10-20 mM.
3. Conjugation Reaction Add the NHS ester solution to the oligonucleotide solution. Molar excess of NHS ester: 20-50 fold. Incubate for 2-4 hours at room temperature.
4. Purification Purify the tetrazine-modified oligonucleotide from excess reagent. Methods: Ethanol precipitation, size-exclusion chromatography, or HPLC.

Applications in Hybridization Probes and Gene Delivery Research Systems

Tetrazine-modified oligonucleotides have found significant use in the development of advanced hybridization probes. For instance, fluorogenic probes have been designed where a tetrazine acts as a quencher for a nearby fluorophore. rsc.org Upon hybridization to a complementary target sequence, which brings the tetrazine into close proximity with a TCO-modified reaction partner on an adjacent probe, a ligation event occurs that disrupts the quenching and leads to a fluorescent signal. rsc.org This templated reaction strategy allows for the highly specific detection of DNA and RNA sequences.

In the realm of gene delivery, tetrazine-functionalized oligonucleotides, particularly siRNA, are being explored for controlled activation of gene silencing. researchgate.netmdpi.com In one strategy, an siRNA molecule is tethered to a nanoparticle delivery vehicle via a TCO-linker. The activity of the siRNA is "caged" or inhibited due to its immobilization. Upon cellular uptake, the addition of a cell-permeable tetrazine compound triggers the bioorthogonal cleavage of the TCO-linker, releasing the active siRNA and initiating gene silencing. rsc.org This approach allows for temporal control over RNAi activity. researchgate.net

Antibody Conjugation for Research Reagents

Antibodies are indispensable tools in biomedical research and diagnostics. Their high specificity makes them ideal for targeted applications. Conjugating antibodies with other molecules, such as fluorescent dyes or enzymes, is crucial for techniques like immunoassays (e.g., ELISA), flow cytometry, and immunohistochemistry. This compound facilitates the creation of antibody-tetrazine conjugates, which can then be used in a modular fashion to create a variety of research reagents. rsc.orgresearchgate.net

The process involves the reaction of the NHS ester with the primary amines of lysine residues on the antibody. rsc.org By controlling the molar ratio of the reagent to the antibody, the degree of labeling (DoL) can be modulated. mdpi.com A higher DoL might be desirable for signal amplification, but excessive modification can potentially compromise the antibody's binding affinity. mdpi.com Following conjugation, the antibody-tetrazine conjugate can be purified and then reacted with any TCO-modified molecule of interest. This two-step approach is advantageous as it allows for the creation of a stock of tetrazine-modified antibody that can be used to generate different research reagents on demand by simply reacting it with various TCO-labeled partners. This strategy has been used to improve the sensitivity of ELISA by creating high-density antibody surfaces and for pretargeted imaging applications in research settings. mdpi.comrsc.org

Table 3: Research Applications of Antibody-Tetrazine Conjugates

Application Description of Use Reference
Pretargeted Imaging A tetrazine-modified antibody is administered first, allowed to accumulate at the target site, and then a TCO-labeled imaging agent is administered for rapid imaging. rsc.org
Immunoassays (ELISA) Tetrazine-modified antibodies are immobilized on a TCO-coated surface to create a high-density capture layer, enhancing assay sensitivity. mdpi.comresearchgate.net
Cell Imaging A tetrazine-modified antibody is used to target a specific cell surface protein, followed by the addition of a TCO-fluorophore for visualization. rsc.org
Antibody-Oligonucleotide Conjugates A tetrazine-modified antibody is conjugated to a TCO-modified siRNA or antisense oligonucleotide for targeted delivery to specific cells. acs.org

Generation of Antibody-Drug Conjugate (ADC) Research Constructs

The hydrophilic PEG8 spacer in this compound improves the solubility of the linker, which is particularly beneficial for ADC development in aqueous environments. axispharm.com The process involves the initial reaction of the NHS ester with primary amines on the antibody surface, attaching the methyltetrazine-PEG8 moiety. Subsequently, a drug molecule that has been modified with a TCO group can be "clicked" onto the tetrazine-functionalized antibody. This modular approach allows for the precise and efficient assembly of ADCs for research purposes.

FeatureDescriptionReference
Reactive Group 1 N-hydroxysuccinimide (NHS) ester cd-bioparticles.netbroadpharm.com
Target for Reactive Group 1 Primary amines (e.g., lysine residues) cd-bioparticles.netabcam.com
Reactive Group 2 Methyltetrazine broadpharm.comimmunomart.com
Target for Reactive Group 2 trans-cyclooctene (B1233481) (TCO) broadpharm.com
Spacer 8-unit polyethylene (B3416737) glycol (PEG8) axispharm.com
Key Advantage in ADCs Enhanced solubility in aqueous media axispharm.com

Antibody Labeling for Immunological Assay Development

The specific and efficient reactivity of this compound makes it highly suitable for labeling antibodies for use in various immunological assays. The most common method for antibody labeling involves the covalent attachment of a label to the primary amine groups on lysine residues via an NHS ester. abcam.com

In this context, the antibody is first functionalized with the methyltetrazine group using the NHS ester reaction. This "pre-targeted" antibody can then be used in an assay, followed by the introduction of a detection molecule (e.g., a fluorescent dye, biotin, or an enzyme) that has been modified with a TCO group. This two-step labeling strategy, facilitated by the bioorthogonal tetrazine-TCO reaction, can offer advantages in certain assay formats by separating the antibody binding event from the signal generation step. A patent has described the use of methyltetrazine-PEG4-NHS ester in creating antibody conjugates for diagnostic applications, highlighting the utility of this chemical strategy. google.com

Nanoparticle Surface Functionalization

The ability to modify the surfaces of nanoparticles is crucial for their application in biomedicine and materials science. This compound provides a versatile method for achieving such functionalization. axispharm.com

Covalent Attachment to Amine-Modified Nanomaterials

Many nanomaterials, including certain types of iron oxide nanoparticles and polymer-based nanoparticles, can be synthesized or modified to present primary amine groups on their surface. nih.gov The NHS ester of the this compound linker can react directly with these amine groups under neutral or slightly basic conditions to form stable covalent bonds. cd-bioparticles.net This process effectively coats the nanoparticle surface with methyltetrazine groups, priming them for subsequent bioorthogonal reactions. The hydrophilic PEG8 spacer can also contribute to the stability and reduced non-specific binding of the functionalized nanoparticles. broadpharm.com

Creation of Multifunctional Nanoplatforms for Biomedical Research

Once the surface of a nanoparticle is functionalized with methyltetrazine groups, it can be further modified with a variety of molecules containing a TCO group. This allows for the creation of multifunctional nanoplatforms. For instance, a research study on multifunctional gold nanoparticles utilized this type of chemistry for targeted delivery. broadpharm.com By attaching targeting ligands, imaging agents, and therapeutic molecules (all modified with TCO), researchers can design sophisticated nanocarriers for applications such as targeted drug delivery and in vivo imaging. The high efficiency and specificity of the iEDDA reaction ensure that these different components can be attached to the nanoparticle surface in a controlled manner.

Application AreaKey Feature of this compoundResearch Example
Nanoparticle Functionalization Covalent attachment to amine-modified surfaces cd-bioparticles.net
Multifunctional Nanoplatforms Bioorthogonal ligation of TCO-modified molecules broadpharm.com

Polymer and Hydrogel Functionalization for Materials Science Research

The modification of polymers and hydrogels is essential for developing advanced materials for various applications, including tissue engineering. nih.gov this compound offers a chemical handle to incorporate specific functionalities into these materials.

Incorporation into Polymeric Scaffolds for Tissue Engineering Research

Polymeric scaffolds are widely used in tissue engineering to provide structural support for cell growth and tissue regeneration. cd-bioparticles.net By incorporating bioactive molecules into these scaffolds, their functionality can be greatly enhanced. If a polymeric scaffold contains primary amine groups, this compound can be used to covalently attach methyltetrazine moieties to the polymer backbone.

Subsequently, growth factors, adhesion peptides, or other biomolecules that have been modified with a TCO group can be immobilized within the scaffold via the tetrazine-TCO click reaction. This approach allows for the controlled presentation of bioactive signals to cells cultured on the scaffold. Research into hydrogels has shown that tetrazine-norbornene chemistry, a similar iEDDA reaction, can be used to create degradable and multifunctional hydrogels. acs.orgresearchgate.net In one study, the use of a longer PEG spacer, such as PEG8, was suggested to potentially increase the hydrophilicity and reduce steric hindrance in hydrogel modifications. scholaris.ca

Fabrication of Responsive Biomaterials for Controlled Release Studies

The development of "smart" biomaterials that can respond to specific physiological or external stimuli to release therapeutic payloads on demand is a significant area of research in drug delivery. This compound has emerged as a critical tool in the fabrication of these responsive systems. Its heterobifunctional nature, featuring a highly reactive N-Hydroxysuccinimide (NHS) ester and a bioorthogonal methyltetrazine moiety, allows for a two-step conjugation strategy that is central to building complex, stimuli-responsive architectures. cd-bioparticles.netbroadpharm.com

The NHS ester readily reacts with primary amines on therapeutic proteins, peptides, or other functional molecules, while the methyltetrazine group is reserved for a subsequent, highly specific inverse electron demand Diels-Alder (iEDDA) click reaction. cd-bioparticles.netacs.org This reaction, typically with a strained alkene like a trans-cyclooctene (TCO) or norbornene (NB), is exceptionally fast and proceeds under mild, biocompatible conditions, making it ideal for creating biomaterials in the presence of sensitive biological cargo. acs.orgacs.orgnih.gov

A primary application of this methodology is in the formation of stimuli-responsive hydrogels. mdpi.com These are water-swollen polymer networks that can be engineered to change their physical properties, such as swelling or degradation, in response to triggers like pH, temperature, or the presence of specific enzymes. nih.govmdpi.com By incorporating this compound or similar tetrazine-functionalized linkers into the hydrogel matrix, researchers can create systems with highly tunable degradation and release kinetics.

For instance, hydrogels can be formed by cross-linking multi-arm poly(ethylene glycol) (PEG) that has been functionalized with norbornene (PEG-NB) and tetrazine (PEG-Tz). acs.orgresearchgate.net The stability and degradation of these hydrogels are governed by the specific chemical structures of the reacting partners. Research has shown that hydrogels cross-linked with methyltetrazine (mTz) functionalized PEG degraded significantly slower than those with other linkers, a property attributed to the hydrophobicity of the methyl group on the tetrazine ring. acs.org This allows for precise control over the material's lifespan and the corresponding release profile of an encapsulated therapeutic.

The table below summarizes the components and properties of such a tunable hydrogel system based on research findings.

Component 1Component 2Cross-linking ChemistryKey PropertyResearch Finding
8-Arm PEG-Norbornene (PEG8NBCA)PEG-methyltetrazine (PEG-mTz)iEDDA Click ReactionTunable DegradationHydrogels demonstrated slow degradation, with complete dissolution after 80 days, allowing for prolonged release. acs.org
4-Arm PEG-Tetrazine (PEG4Tz)8-Arm PEG-Norbornene-Dopamine (PEG8NB-D)iEDDA Click ReactionShear-Thinning / Self-HealingPost hydrolysis, the hydrogels exhibited injectable properties, suitable for minimally invasive delivery. acs.orgresearchgate.net
Tetraazide-PEGDiacetylene-functionalized polypeptideCopper-catalyzed Click ChemistrySpatiotemporal PatterningA two-step process of gelation followed by photopolymerization allowed for independent control over physical and chemical properties. nih.gov

Another innovative application involves the in situ fabrication of a responsive system directly on the surface of target cells. In one study, a pH-responsive peptide (pHLIP) containing a tetrazine moiety was used. nih.gov This peptide inserts into the cell membrane only under the acidic conditions characteristic of a tumor microenvironment. nih.gov Separately, a polyclonal antibody (IgG) was functionalized using a TCO-PEG-NHS ester linker. Upon introduction of the TCO-functionalized antibodies to the acidic environment where the tetrazine-peptide has anchored to cancer cells, the iEDDA click reaction occurs in situ. nih.govd-nb.info This covalently links the antibodies to the cancer cells, effectively "painting" them for destruction by the immune system. This represents a sophisticated biomaterial system that responds to a specific environmental cue (low pH) to initiate a therapeutic action.

The research findings below detail the pH-dependent activation and subsequent biological effect of this in situ fabrication method.

ConditionSystem ComponentspHResultFold Increase (pH 6.0 vs 7.4)
CD16a Receptor ActivationDLD-1 cells, Tz-pHLIP, TCO-IgG6.0Increased Jurkat-CD16a activation~2.4x nih.govd-nb.info
CD16a Receptor ActivationDLD-1 cells, Tz-pHLIP, TCO-IgG7.4Basal Jurkat-CD16a activation-
Antibody RecruitmentDLD-1 cells, Tz-pHLIP, TCO-IgG6.0Enhanced antibody binding to cell surface~2.8x nih.gov
Antibody RecruitmentDLD-1 cells, Tz-pHLIP, TCO-IgG7.4Low antibody binding to cell surface-

These examples highlight the versatility of this compound and related reagents in creating advanced, responsive biomaterials. The ability to form covalent linkages via bioorthogonal click chemistry under physiological conditions provides a powerful platform for designing sophisticated controlled release systems with precisely engineered behaviors.

Applications in Chemical Biology and Biomedical Research

Development of Bioorthogonal Probes for Cellular Research

Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, has transformed the study of cellular biology. conju-probe.comnih.gov The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is a cornerstone of this field due to its exceptionally fast reaction kinetics and high specificity. genelink.combroadpharm.com Methyltetrazine-PEG8-NHS ester is a key reagent in this domain, enabling the precise attachment of probes to biomolecules for a variety of cellular research applications. The methyl group on the tetrazine ring provides enhanced stability compared to unsubstituted tetrazines, while the PEG8 spacer improves aqueous solubility and reduces aggregation of labeled proteins. genelink.combroadpharm.com

This compound serves as a heterobifunctional linker for the two-step labeling of cellular components for fluorescence imaging. This strategy offers significant flexibility and modularity.

Step 1: Biomolecule Conjugation: The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (-NH₂) present on biomolecules, such as the side chains of lysine (B10760008) residues in proteins or amine-modified oligonucleotides, under mild pH conditions. broadpharm.com This reaction forms a stable, covalent amide bond, effectively tagging the protein or biomolecule of interest with the methyltetrazine-PEG8 moiety.

Step 2: Bioorthogonal "Click" Reaction: The tagged biomolecule is then introduced to a fluorescent probe that has been chemically modified to contain a trans-cyclooctene (TCO) group. The methyltetrazine on the biomolecule rapidly and specifically "clicks" with the TCO-functionalized fluorophore. broadpharm.com This iEDDA reaction is highly efficient even at the low concentrations typical in cellular environments. conju-probe.comgenelink.com

This two-step methodology allows researchers to first label a target protein with the linker and then introduce a variety of TCO-modified probes, facilitating multicolor imaging or the use of different probes without having to re-optimize the initial protein conjugation step. This approach has been widely applied in labeling live cells for molecular imaging. broadpharm.com

Table 1: Examples of TCO-Functionalized Fluorophores for Bioorthogonal Labeling This table is for illustrative purposes and represents common classes of fluorophores used in these applications.

Fluorophore ClassExcitation (nm, approx.)Emission (nm, approx.)Common Applications
Fluorescein (FITC)494518General labeling, microscopy
Rhodamine (TRITC)557576Microscopy, FRET
Cyanine Dyes (e.g., Cy3)550570Microscopy, microarrays
Cyanine Dyes (e.g., Cy5)650670Far-red imaging, in vivo studies
Alexa Fluor DyesVariousVariousHigh-photostability imaging

Radiotracer Conjugation for Preclinical Imaging Research

Pretargeted imaging is an advanced strategy in nuclear medicine, particularly for positron emission tomography (PET), designed to improve the target-to-background signal ratio. This approach separates the targeting of a biomolecule (e.g., an antibody to a tumor antigen) from the delivery of the radionuclide. This compound is ideally suited for this application.

The methodology involves:

Antibody Conjugation: A tumor-targeting antibody is first conjugated with this compound via the amine-reactive NHS ester.

Systemic Administration and Clearance: The resulting tetrazine-modified antibody is administered to the subject. Sufficient time is allowed for the antibody to accumulate at the target site (e.g., a tumor) and for the unbound antibody to clear from the bloodstream.

Radiotracer Administration: A small, TCO-modified radiotracer (e.g., a chelator like DOTA or THP complexed with a radionuclide) is administered. nih.gov This small molecule diffuses rapidly throughout the body.

In Vivo "Click" Reaction: Upon encountering the tetrazine-modified antibody accumulated at the target site, the TCO-radiotracer undergoes a rapid bioorthogonal reaction, effectively "trapping" the radioactivity at the location of interest. genelink.comnih.gov

This pretargeting approach minimizes the radiation dose to non-target tissues and allows for the use of short-lived radionuclides with slower-clearing targeting vectors like antibodies. The addition of a PEG linker between the radiotracer and the reactive moiety can also help improve the pharmacokinetic profile. nih.gov

Table 2: Radioisotopes Used in Pretargeted Imaging Research This table lists common radioisotopes and their properties relevant to preclinical imaging.

RadioisotopeImaging ModalityHalf-lifeKey Characteristics
Gallium-68 (⁶⁸Ga)PET68 minutesGenerator-produced, well-established chelation chemistry. nih.gov
Fluorine-18 (¹⁸F)PET110 minutesHigh positron yield, excellent image resolution. nih.gov
Copper-64 (⁶⁴Cu)PET12.7 hoursLonger half-life allows for imaging of slower biological processes.
Zirconium-89 (⁸⁹Zr)PET78.4 hoursVery long half-life, suitable for tracking antibodies over several days.
Technetium-99m (⁹⁹ᵐTc)SPECT6 hoursWidely available, workhorse of clinical nuclear medicine.

Engineering of Advanced Research Tools for Targeted Protein Degradation

Targeted protein degradation (TPD) is a therapeutic strategy that utilizes the cell's own protein disposal machinery, such as the ubiquitin-proteasome system, to eliminate specific disease-causing proteins. nih.govnih.gov Proteolysis-targeting chimeras (PROTACs) are a major class of TPD molecules.

PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. medchemexpress.comnih.gov The linker is a critical component, as its length, flexibility, and chemical properties influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation. nih.gov

This compound is employed as a versatile building block for the modular synthesis of PROTACs. medchemexpress.comglpbio.com Its bifunctional nature allows for a convergent synthesis strategy:

The NHS ester end can be reacted with an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VHL ligands). broadpharm.com

The methyltetrazine end can then be "clicked" to a TCO-modified ligand for the protein of interest.

This modular approach, facilitated by click chemistry, is highly valuable for rapidly generating libraries of PROTACs with varying linker lengths and attachment points to optimize degradation efficiency. nih.gov The PEG8 component enhances the solubility and cell permeability of the often large and lipophilic PROTAC molecules. nih.govbroadpharm.com

Table 3: Modular Components of a PROTAC Assembled with this compound

PROTAC ComponentFunctionExample MoietyLinkage Chemistry
Target Protein LigandBinds to the protein of interest for degradation.TCO-modified JQ1 (for BRD4)Inverse-electron-demand Diels-Alder
Linker Connects the two ligands and positions them for ternary complex formation. This compound Bioorthogonal & Amide Coupling
E3 Ligase LigandRecruits an E3 ubiquitin ligase.Amine-functionalized Pomalidomide (for Cereblon)NHS ester-amine reaction

Methodologies for Targeted Protein Degradation Studies in Model Systems

Once synthesized, PROTACs constructed with linkers like this compound are used as chemical tools to study protein function in cellular and organismal models. nih.gov A typical experimental workflow involves treating a cell culture or model organism with the PROTAC and then assessing the specific degradation of the target protein.

Key methodologies include:

Western Blotting: This is the most common method to quantify the reduction in the level of the target protein. Cells are treated with the PROTAC for various times and at different concentrations, and cell lysates are analyzed by immunoblotting with an antibody specific to the target protein.

Mass Spectrometry (Proteomics): A more global approach to confirm the selectivity of the PROTAC. Researchers can analyze the entire proteome of treated cells to ensure that only the intended target protein is degraded, with minimal off-target effects.

Phenotypic Assays: The functional consequences of degrading the target protein are measured. For example, if the target protein is a kinase involved in cell proliferation, researchers would measure changes in cell viability or cell cycle progression after PROTAC treatment.

These studies provide a powerful way to validate a protein's role in a disease pathway, offering advantages over genetic methods like RNAi or CRISPR by providing rapid, tunable, and reversible control over protein levels. nih.gov

Construction of Modular Drug Delivery Research Systems

The development of effective drug delivery systems often requires the precise assembly of multiple components, such as a nanoparticle core, a targeting ligand, and a therapeutic payload. The chemoselective and biocompatible nature of the tetrazine-TCO reaction makes it an excellent tool for constructing such complex, modular systems. genelink.comaxispharm.com

This compound can be used to functionalize drug carriers and payloads in a stepwise manner. For instance, a drug delivery vehicle like a liposome (B1194612) or a polymer nanoparticle can be prepared with primary amines on its surface.

Carrier Functionalization: The NHS ester end of this compound is reacted with the amine groups on the nanoparticle surface, coating it with reactive methyltetrazine moieties. The hydrophilic PEG8 spacer can also serve to reduce non-specific protein adsorption (the "stealth" effect). broadpharm.com

Modular Attachment: Various functional components, such as targeting peptides (e.g., RGD), antibodies, or small molecule drugs, can be independently modified with a TCO group. These TCO-modified components can then be "clicked" onto the tetrazine-functionalized nanoparticle surface in a controlled and efficient manner. nih.gov

This modularity allows researchers to easily mix and match different carriers and targeting ligands to optimize the delivery system for a specific application without having to re-synthesize the entire construct from scratch. nih.gov

Table 4: Illustrative Combinations for Modular Drug Delivery Systems This table demonstrates the "mix-and-match" capability enabled by the bioorthogonal linker.

Carrier (Functionalized with Methyltetrazine-PEG8-)TCO-Modified Payload/LigandResulting Research System
PLGA NanoparticleTCO-RGD PeptideActively targeted nanoparticle for integrin-expressing cells. nih.gov
LiposomeTCO-Folic AcidTargeted liposome for folate receptor-positive cancer cells.
Polymer MicelleTCO-Doxorubicin (Chemotherapy Drug)Drug-loaded micelle with a defined surface chemistry.
AntibodyTCO-FluorophoreAntibody-fluorophore conjugate for targeted imaging.

Carrier Functionalization for Targeted Payload Delivery in Research Models

This compound is utilized for the surface modification of carriers, such as nanoparticles and polymers, to create targeted drug delivery systems for research applications. mdpi.com The fundamental strategy involves a two-step conjugation process. First, the NHS ester end of the linker reacts with primary amine groups present on the surface of the carrier to form a stable amide bond. This process functionalizes the carrier with methyltetrazine groups.

Subsequently, a payload molecule (e.g., a small molecule drug, a peptide, or a protein) that has been separately modified with a trans-cyclooctene (TCO) group is introduced. The methyltetrazine groups on the carrier react specifically and rapidly with the TCO groups on the payload via an inverse-electron-demand Diels-Alder cycloaddition. conju-probe.combroadpharm.com This "click chemistry" reaction is highly efficient and can be performed in aqueous buffers, making it suitable for biological applications. conju-probe.comaxispharm.com This modular approach allows researchers to couple various payloads to different carriers, facilitating the investigation of targeted delivery in diverse research models. The hydrophilic PEG spacer can help reduce the aggregation of the labeled carrier molecules in solution. broadpharm.com

Table 1: Conceptual Framework for Carrier Functionalization

Component Role in the System Conjugation Partner Chemistry Involved
Carrier Vehicle for payload transport (e.g., nanoparticle, liposome) Contains primary amine groups (-NH₂) Amine-NHS ester reaction
This compound Heterobifunctional linker NHS ester reacts with carrier; Methyltetrazine reacts with payload Covalent amide bond formation; Inverse-electron-demand Diels-Alder cycloaddition
Payload Active molecule for delivery (e.g., therapeutic agent, imaging probe) Pre-functionalized with a trans-cyclooctene (TCO) group TCO-tetrazine click reaction

| Targeting Ligand | (Optional) Molecule on carrier surface for specific cell recognition | Attached to the carrier via separate chemistry | Various conjugation methods |

Investigation of Release Mechanisms in Controlled Delivery Systems

While the linkage formed by the reaction of methyltetrazine and TCO is exceptionally stable, this compound is instrumental in research focused on controlled release mechanisms. By providing a permanent and reliable anchor point for a payload, it allows researchers to design and study delivery systems where the release is triggered by a different, intentionally incorporated cleavable element.

For instance, a payload can be attached to a TCO group via a linker that is sensitive to specific biological stimuli, such as changes in pH, redox potential, or the presence of certain enzymes. Because the primary conjugation of this complex to the methyltetrazine-functionalized carrier is stable, any observed release of the payload can be attributed directly to the cleavage of the stimulus-sensitive linker. This isolates the release mechanism for detailed study without the complication of linker instability. This approach is critical for developing and validating novel controlled-release technologies in a research setting.

Biosensor and Diagnostic Device Development for Research Applications

The specific and efficient conjugation chemistry enabled by this compound is applied in the development of advanced biosensors and diagnostic platforms for research purposes.

Surface Immobilization of Ligands for Sensing Applications

This linker is used to immobilize probe biomolecules onto the surfaces of biosensors. The process typically involves a surface, such as a glass slide, gold nanoparticle, or microtiter plate, that has been pre-functionalized with primary amine groups. mdpi.comvectorlabs.com The this compound is then introduced, and its NHS ester group reacts with the surface amines to create a covalent bond, resulting in a surface coated with methyltetrazine moieties. vectorlabs.comnih.gov

These "activated" surfaces are then ready for the specific capture of ligands or antibodies that have been tagged with a TCO group. mdpi.com This method of immobilization is highly controlled and ensures that the ligand is oriented away from the surface, which can improve its ability to bind to its target analyte. The high efficiency of the tetrazine-TCO reaction allows for effective ligand immobilization even at low concentrations. broadpharm.com This strategy has been used in the development of research-based ELISA (Enzyme-Linked Immunosorbent Assay) techniques to improve sensitivity. mdpi.com

Table 2: Research Application in Surface Functionalization for Biosensing

Step Procedure Reagents Purpose
1. Surface Preparation A solid support (e.g., microplate well) is functionalized with primary amines (-NH₂). Aminosilane or similar To prepare the surface for linker attachment.
2. Linker Attachment The amine-functionalized surface is treated with this compound. This compound To create a surface decorated with methyltetrazine groups. mdpi.com
3. Ligand Immobilization A TCO-modified capture molecule (e.g., antibody) is added to the well. TCO-Antibody The TCO group on the antibody reacts specifically with the tetrazine on the surface, immobilizing the antibody.

| 4. Analyte Detection | A sample containing the target analyte is introduced. | Analyte | The immobilized antibody captures the analyte from the solution for subsequent detection. |

Microarray and Chip-Based Assay Research Formats

The principles of surface immobilization are extended to the creation of microarrays and chip-based assays for high-throughput research. In this format, different amine-containing biomolecules (e.g., various antibodies or DNA probes) are spotted at discrete locations on a substrate. The entire surface is then treated with this compound to convert the spotted amines into reactive tetrazine sites.

This process results in a microarray where each spot serves as a unique anchor point for a specific TCO-labeled binding partner. For example, a sample containing a complex mixture of proteins could be labeled with a TCO-containing fluorescent dye and then incubated with the microarray. Only the proteins that are recognized by the immobilized antibodies will be captured at the corresponding spots, allowing for multiplexed detection. This application is pivotal in proteomics and other fields where the simultaneous analysis of multiple analytes is required.

DNA Origami and Supramolecular Assembly Research

DNA nanotechnology, particularly DNA origami, leverages the programmability of DNA base pairing to construct complex, custom-shaped nanostructures. nih.gov this compound serves as a key reagent for attaching other molecules to these structures with high precision.

Conjugation to DNA Nanostructures for Directed Assembly

In this application, specific DNA strands within the larger DNA origami structure are synthesized to include a primary amine modification at a precise location. The this compound is then used to conjugate a methyltetrazine group to this amine-modified oligonucleotide. broadpharm.combiosyn.com The NHS ester reacts with the amine on the DNA strand, creating a stable covalent linkage. sigmaaldrich.com

This results in a DNA nanostructure that is site-specifically functionalized with one or more methyltetrazine handles. These handles can then direct the assembly of other components, such as proteins, nanoparticles, or other supramolecular structures that have been labeled with TCO. nih.gov A 2025 study in Bioconjugate Chemistry specifically cited the use of this compound for mediating heterovalent click reactions on DNA origami platforms, demonstrating its utility in creating complex, multicomponent nanosystems. broadpharm.combroadpharm.com

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation / Common Name
This compound -
N-hydroxysuccinimide ester NHS ester
Polyethylene (B3416737) glycol PEG
trans-cyclooctene TCO
Bovine Serum Albumin BSA
Enzyme-Linked Immunosorbent Assay ELISA

Creating Complex Molecular Machines and Architectures for Research

The precise construction of intricate molecular machinery and well-defined nanoscale architectures is a cornerstone of advanced chemical biology and biomedical research. The ability to assemble disparate molecular components with high specificity and efficiency is paramount for developing novel biosensors, therapeutic delivery systems, and tools for studying complex biological processes. This compound has emerged as a critical tool in this field, enabling the modular and controlled assembly of such systems through bioorthogonal chemistry.

The power of this compound lies in its heterobifunctional nature. It contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a methyltetrazine moiety, connected by a flexible eight-unit polyethylene glycol (PEG) spacer. broadpharm.com The NHS ester reacts efficiently with primary amines, such as the side-chain of lysine residues on proteins, to form stable amide bonds. broadpharm.com The methyltetrazine group, conversely, participates in an exceptionally rapid and specific inverse-electron-demand Diels-Alder (IEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (TCO). wikipedia.orgmedchemexpress.com This "click chemistry" reaction is bioorthogonal, meaning it proceeds rapidly within biological systems without interfering with native biochemical processes. wikipedia.orgeurjchem.com

This dual reactivity allows for a powerful, two-step strategy for building complex molecular architectures. First, a biomolecule or a synthetic component containing a primary amine is labeled with the this compound via the NHS ester group. In the second step, this newly tetrazine-functionalized component is "clicked" onto another molecule that has been modified to display a TCO group. The PEG8 linker enhances the water solubility of the molecule and provides spatial separation between the conjugated components, which can be crucial for maintaining their function. axispharm.com

A prominent application of this methodology is in the functionalization of DNA origami scaffolds. DNA origami allows for the creation of nanoscale objects with programmable shapes and patterns. By incorporating TCO-modified oligonucleotides at specific locations within the DNA structure, researchers can create a precise template. Proteins or other molecules of interest, which have been pre-functionalized using this compound, can then be attached to these specific TCO sites with high fidelity. This technique has been utilized to arrange proteins in precise orientations, mimicking the architecture of natural multi-protein complexes and enabling the study of their collective function. A 2025 study by Knappe et al. highlighted the use of such heterovalent click reactions on DNA origami, demonstrating the power of this approach for creating complex, functional structures. broadpharm.com

This strategy extends beyond DNA scaffolds to the construction of other molecular machines. For example, enzymes can be specifically linked to antibodies to create targeted therapeutic agents, or multiple different proteins can be assembled into a synthetic metabolic pathway. The modularity afforded by the tetrazine-TCO ligation allows researchers to easily swap components, facilitating the rapid prototyping and optimization of these complex systems. The high speed and efficiency of the tetrazine ligation are critical for achieving high yields, even when working with the low concentrations typical in biological research. wikipedia.orgnih.gov

The table below summarizes key research findings related to the application of tetrazine-based linkers in constructing molecular architectures.

Research AreaKey FindingSignificance
DNA Nanotechnology Precise spatial arrangement of proteins on DNA origami scaffolds using tetrazine-TCO click chemistry. broadpharm.comEnables the construction of artificial enzymes, light-harvesting systems, and platforms for studying protein-protein interactions.
Multi-Protein Complexes Covalent assembly of multiple enzymes into a functional cascade.Creates synthetic metabolic pathways with enhanced efficiency and control, mimicking natural cellular machinery.
Surface Functionalization Attachment of specific biomolecules to nanoparticles and microarrays. Essential for developing advanced biosensors, diagnostic tools, and targeted drug delivery vehicles with high specificity.
Fluorogenic Probes Development of tetrazine-conjugated fluorophores that become highly fluorescent only after reacting with a TCO group. nih.govAllows for "no-wash" imaging of the assembly process of molecular architectures in real-time within living cells. nih.gov

Analytical and Characterization Techniques in Conjugate Assessment

Spectroscopic Methodologies for Conjugation Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of the Methyltetrazine-PEG8-NHS ester linker itself and can be applied to analyze the final conjugate, particularly for smaller biomolecules. While ¹H NMR is most common, other nuclei can also be probed. For the linker, NMR confirms the presence and connectivity of the methyltetrazine, the polyethylene (B3416737) glycol (PEG) spacer, and the N-hydroxysuccinimide (NHS) ester.

In the context of a bioconjugate, NMR can be used to verify the covalent modification. The disappearance of signals corresponding to the NHS ester and the appearance of new signals indicative of the newly formed amide bond provide direct evidence of a successful conjugation to an amine-containing molecule. The characteristic peaks of the methyltetrazine and PEG chain protons would remain, confirming the integrity of the linker post-conjugation. However, for large biomolecules like antibodies, the complexity and size of the resulting conjugate can make direct NMR analysis challenging due to signal broadening and overlap. In such cases, NMR is primarily used to qualify the linker before conjugation.

Technique Application Key Observables
¹H NMRStructural confirmation of the linkerPresence of signals for methyltetrazine, PEG, and NHS ester protons.
¹H NMRConfirmation of conjugation (small molecules)Disappearance of NHS ester signals; appearance of amide proton signals.
¹³C NMRStructural confirmation of the linkerCorrelation of carbon signals to specific functional groups.

Mass spectrometry (MS) is a critical technique for confirming the successful conjugation of the this compound to a biomolecule. It provides a precise measurement of the molecular weight of the conjugate, allowing for direct verification of the addition of the linker. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with a mass analyzer are commonly employed.

For example, in the analysis of a modified peptide or protein, the mass spectrum of the conjugate will show a characteristic mass shift corresponding to the molecular weight of the incorporated methyltetrazine-PEG8 moiety (the mass of the linker minus the mass of the leaving NHS group). nih.govd-nb.info Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS, allowing for the simultaneous assessment of purity and identity. acs.org This method can resolve unconjugated biomolecules from singly or multiply labeled species, providing information on the distribution of the drug-to-antibody ratio (DAR) in antibody conjugates.

MS Technique Application Typical Data Output Reference Finding
MALDI-TOFConfirmation of conjugationA mass spectrum showing the molecular weight of the native biomolecule and the new, higher molecular weight of the conjugate.Used to identify purified peptide conjugates. nih.govd-nb.info
LC-MSPurity and identity assessmentChromatogram separating species by retention time, with corresponding mass spectra for each peak.Confirmed single-strand oligonucleotide identities and conjugate purity. acs.org

UV-Vis and fluorescence spectroscopy are valuable methods for quantifying the extent of labeling and confirming conjugation, especially when dealing with large proteins like antibodies. The methyltetrazine group has a characteristic UV absorbance that can be used for its quantification. acs.org The absorbance of a purified conjugate solution is measured at two key wavelengths: one corresponding to the biomolecule (e.g., 280 nm for proteins) and one for the tetrazine moiety (typically around 520-530 nm). acs.orgrsc.org By using the known extinction coefficients of both the protein and the tetrazine, the degree of labeling (DOL) or drug-to-antibody ratio (DAR) can be calculated.

Fluorescence-based methods provide an alternative or complementary approach. If the this compound is used to conjugate a fluorescent molecule, the fluorescence of the final product can be measured. Alternatively, conjugation can be verified by reacting the methyltetrazine-functionalized biomolecule with a fluorescently-tagged reaction partner, such as a TCO-dye. nih.govd-nb.info Techniques like SDS-PAGE followed by fluorescence imaging can visually confirm that the fluorescent tag is covalently attached to the target biomolecule. nih.govd-nb.info Flow cytometry can also quantify labeling on the surface of cells. nih.gov

Method Principle Application Example Wavelengths
UV-Vis SpectroscopyDual wavelength absorbance measurementCalculation of Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR).Protein: 280 nm; Tetrazine: ~520 nm. rsc.org
Fluorescence ImagingDetection of a fluorescent signal on the conjugateConfirmation of conjugation to a fluorescent tag or reaction with a fluorescent partner.Dependent on the fluorophore used (e.g., FITC, FAM). nih.gov

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for both the purification of the this compound conjugate and the analytical assessment of its purity, homogeneity, and integrity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of bioconjugates. Reversed-phase HPLC (RP-HPLC) is particularly effective for assessing the purity of the conjugate and separating it from unreacted starting materials. nih.govd-nb.info In RP-HPLC, molecules are separated based on their hydrophobicity. The addition of the relatively hydrophobic methyltetrazine and the hydrophilic PEG chain alters the retention time of the biomolecule, allowing for the separation of the conjugate from the unlabeled species.

The purity of the conjugate is determined by integrating the area of the corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks. nih.govd-nb.info Methodical development, including the optimization of the mobile phase gradient (typically a mixture of water and acetonitrile (B52724) with an additive like trifluoroacetic acid), is crucial for achieving good resolution. rsc.org

HPLC Parameter Typical Value/Condition Purpose
ColumnC18, 5 µmStationary phase for separation based on hydrophobicity. nih.govrsc.org
Mobile Phase AWater with 0.1% TFAAqueous component of the gradient. rsc.org
Mobile Phase BAcetonitrile with 0.1% TFAOrganic component of the gradient. rsc.org
DetectionUV Absorbance at 214, 254, 280, and/or ~520 nmMonitoring of peptide bonds, aromatic residues, and the tetrazine group. rsc.org
Purity Threshold>95%A common requirement for purified conjugates for further use. nih.govd-nb.info

Size Exclusion Chromatography (SEC) is a powerful technique for assessing the integrity and aggregation state of a bioconjugate. Unlike HPLC, which separates based on hydrophobicity, SEC separates molecules based on their hydrodynamic radius (i.e., their size in solution). This method is performed under non-denaturing conditions, preserving the native structure of the biomolecule.

SEC is invaluable for analyzing antibody-drug conjugates (ADCs) or other large bioconjugates. It can effectively separate monomers from aggregates, which may form during the conjugation or storage process. acs.org Furthermore, SEC can sometimes resolve species with different numbers of attached linkers (e.g., DAR 0, DAR 2, DAR 4), providing information on the homogeneity of the conjugate population. The resulting chromatogram gives a clear profile of the conjugate's integrity, with a single, sharp peak for the monomeric species indicating a high-quality preparation. acs.org

Technique Application Key Findings Reference Finding
SEC-HPLCAnalysis of aggregation and homogeneityQuantifies the percentage of monomer, dimer, and higher-order aggregates.Used to ensure antibody-oligonucleotide conjugates were at least 95% pure and to check for dimer formation. acs.org

Electrophoretic Techniques for Bioconjugate Characterization

The assessment of bioconjugates, such as those formed using this compound, relies on a suite of analytical techniques to confirm successful conjugation, determine the degree of labeling, and characterize the resulting product's purity and homogeneity. Electrophoretic methods are fundamental tools in this process, offering insights into changes in molecular weight and charge following the attachment of the PEGylated tetrazine moiety to a protein.

SDS-PAGE and Native PAGE for Analysis of Protein Conjugates

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Native Polyacrylamide Gel Electrophoresis (Native PAGE) are two of the most common electrophoretic techniques used to analyze protein conjugates. They operate on different principles and thus provide complementary information about the bioconjugate.

SDS-PAGE separates proteins primarily based on their molecular mass. Proteins are denatured and coated with the anionic detergent SDS, which imparts a uniform negative charge-to-mass ratio. Consequently, when an electric field is applied, the proteins migrate through the polyacrylamide gel matrix at a rate inversely proportional to the logarithm of their molecular weight.

When analyzing a protein conjugate, such as one modified with this compound, SDS-PAGE is used to observe the increase in molecular weight. The attachment of the Methyltetrazine-PEG8 moiety to a protein results in a distinct upward shift in the corresponding band on the gel compared to the unmodified protein. However, the conjugation of Polyethylene Glycol (PEG) chains can lead to anomalous migration behavior. The PEG moiety can cause the protein to migrate slower than expected for its actual molecular weight, a phenomenon attributed to the increased hydrodynamic radius of the conjugate and potential interactions between the PEG chain and the SDS micelles. leadinglifetechnologies.comnih.gov This can result in smeared or broadened bands, making precise molecular weight determination challenging. nih.gov For instance, studies have shown that the mobility of PEGylated proteins in SDS-PAGE is significantly decreased, and this effect is more pronounced with larger or branched PEG chains. nih.gov

The choice between SDS-PAGE and Native PAGE depends on the specific information required. SDS-PAGE is useful for confirming that a conjugation reaction has occurred by observing a molecular weight increase, while Native PAGE is superior for assessing the distribution of different conjugated species in a sample mixture with higher resolution. nih.gov

Technique Principle of Separation Application to this compound Conjugates Advantages Limitations
SDS-PAGE Molecular Mass (in denaturing conditions)Confirms covalent attachment of the linker by observing an increase in molecular weight.Simple, widely used for assessing reaction success.PEG-SDS interactions can cause band smearing and anomalous migration, making accurate molecular weight determination difficult. leadinglifetechnologies.comnih.govnih.gov
Native PAGE Charge, Size, and Shape (in non-denaturing conditions)Separates unmodified protein from different PEGylated species (e.g., mono-, di-conjugates) based on changes in size and charge shielding.Provides higher resolution of conjugate mixtures by avoiding PEG-SDS interactions. nih.govbiorxiv.org Preserves the protein's native structure.Molecular weight cannot be directly determined. Migration is dependent on the protein's intrinsic properties.

Advanced Microscopy Techniques for Visualizing Labeled Systems in Research

Following the successful synthesis and purification of a bioconjugate using a reagent like this compound, researchers often seek to visualize its behavior in a biological context. Advanced microscopy techniques are indispensable for tracking labeled molecules in cells, providing critical data on their localization, trafficking, and interaction with subcellular structures. The tetrazine moiety in the linker is key to this, as it can react with a dienophile-modified fluorescent probe in a bioorthogonal click chemistry reaction, effectively tagging the target molecule for imaging. harvard.edu

Confocal Microscopy for Intracellular Localization Studies

Confocal laser scanning microscopy is a powerful imaging technique that provides high-resolution optical images with depth selectivity. nih.govresearchgate.netnih.gov It uses a pinhole to eliminate out-of-focus light, resulting in a significant improvement in image contrast and resolution compared to conventional wide-field microscopy. nih.gov This capability is crucial for accurately determining the subcellular localization of proteins or other biomolecules that have been labeled via a this compound conjugate and a subsequent fluorescent reporter.

In a typical experiment, a biomolecule of interest is first modified with the this compound. This conjugate is then introduced to cells. After an incubation period, a cell-permeable, dienophile-tagged fluorescent dye is added. The tetrazine on the conjugate reacts with the dienophile on the dye, covalently attaching the fluorophore to the target biomolecule. harvard.edu Confocal microscopy can then be used to visualize the location of the fluorescence signal within the cell.

Research findings have demonstrated the utility of this approach for:

Tracking Internalization: Observing the uptake of labeled proteins from the extracellular space into the cell. harvard.edu

Mapping Subcellular Distribution: Identifying whether the labeled molecule localizes to specific organelles such as the nucleus, mitochondria, endoplasmic reticulum, or lysosomes. chinesechemsoc.orgpnas.org Colocalization studies, using organelle-specific stains, can be performed to confirm the precise location. pnas.org

Real-Time Imaging: Using fluorogenic tetrazine probes, which only become highly fluorescent upon reaction with the dienophile, allows for real-time imaging of the labeling process and subsequent trafficking in living cells with a high signal-to-background ratio. harvard.edupnas.orgresearchgate.net

For example, studies have used tetrazine-dye conjugates to image the distribution of labeled antibodies on and within cancer cells harvard.edu and to visualize the precise subcellular locations of enzyme activity by tagging their lipid products. pnas.org These experiments highlight the power of combining tetrazine-based bioorthogonal chemistry with confocal microscopy to study dynamic biological processes.

Super-Resolution Microscopy for Detailed Subcellular Analysis

While confocal microscopy is a robust tool, its spatial resolution is ultimately limited by the diffraction of light to approximately 200-250 nm. acs.org Super-resolution microscopy (SRM) encompasses a family of techniques that bypass this diffraction limit, enabling visualization of cellular structures at the nanoscale. chimia.chbiotium.com These methods are increasingly being combined with bioorthogonal labeling strategies, including the tetrazine ligation, to achieve unprecedented detail in subcellular imaging. acs.orgnih.gov

Two prominent SRM techniques used with tetrazine-labeled systems are:

Stimulated Emission Depletion (STED) Microscopy: STED achieves sub-diffraction resolution by using a second laser to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the area from which fluorescence is detected. researchgate.net Dyes suitable for STED are essential, and many tetrazine-conjugated fluorophores have been developed and validated for this purpose, allowing for two-color, live-cell STED imaging. mdpi.combiorxiv.org

Stochastic Optical Reconstruction Microscopy (STORM): STORM is a single-molecule localization microscopy (SMLM) technique. It relies on the stochastic activation and imaging of individual, photoswitchable fluorophores. By precisely localizing each molecule over thousands of frames, a super-resolved image is reconstructed. universiteitleiden.nl Tetrazine-conjugated dyes with appropriate photoswitching properties have been successfully used for high-quality, multi-color STORM imaging. biotium.com

The combination of tetrazine bioorthogonal chemistry and super-resolution microscopy has yielded detailed insights into various biological systems.

Research Area SRM Technique Key Findings Reference
Protein Organization STED, STORMVisualization of site-specifically labeled intracellular proteins, revealing their organization within complex cellular machinery at the nanoscale. mdpi.com
Cell Wall Formation Airyscan (Super-resolution)Detailed analysis of lignin (B12514952) composition and formation at the level of single cell wall layers in plants, using bioorthogonally tagged monolignols. acs.orgresearchgate.net
Intracellular Trafficking STORM-CLEMCorrelative imaging that combines the single-molecule sensitivity of STORM with the ultrastructural context of electron microscopy to study the behavior of intracellular pathogens. universiteitleiden.nl
Nuclear Pore Complex STEDImaging of specific nuclear pore components labeled via unnatural amino acids and tetrazine-dye conjugates in living cells. acs.orgbiorxiv.org

These advanced techniques, powered by specific and efficient labeling with reagents like this compound, provide researchers with a window into the intricate molecular landscape of the cell, far beyond the capabilities of conventional light microscopy. nih.gov

Challenges and Future Directions in Methyltetrazine Peg8 Nhs Ester Research

Optimization of Reaction Conditions for Diverse Biological and Material Systems

Similarly, the inverse electron-demand Diels-Alder (iEDDA) reaction between the methyltetrazine and its trans-cyclooctene (B1233481) (TCO) partner, while generally fast and bioorthogonal, can be influenced by the surrounding milieu. conju-probe.comgenelink.com The hydrophobicity of the reactants, steric hindrance at the reaction site, and the potential for non-specific binding can all impact the reaction kinetics. For material systems, the properties of the surface, such as charge and hydrophobicity, can significantly affect the accessibility of the immobilized reactants and the efficiency of the conjugation. nih.gov Therefore, systematic optimization of parameters including pH, buffer composition, reactant concentrations, and incubation times is crucial for achieving high yields and specific conjugations across a wide range of applications, from live-cell imaging to surface functionalization. rsc.orgmdpi.com

Strategies for Enhancing Conjugation Efficiency and Yield in Complex Reactions

Achieving high conjugation efficiency, especially when dealing with low-abundance targets or sterically hindered reaction sites, remains a significant challenge. One strategy to improve yields is to modulate the molar ratio of the reactants. A common starting point is a 5:1 molar ratio of the Methyltetrazine-PEG8-NHS ester to the amine-containing biomolecule, which can be adjusted based on the accessibility of the target amines.

The PEG8 spacer itself plays a crucial role in enhancing efficiency by increasing the water solubility of the reagent and reducing steric hindrance, thereby providing better access for the reactive moieties to their targets. quora.com For particularly challenging conjugations, further optimization of the linker length and composition may be necessary. Additionally, purification methods to remove unreacted reagents and byproducts are critical for obtaining pure, well-defined conjugates. Techniques like dialysis and size-exclusion chromatography are commonly employed for this purpose. mdpi.comnih.gov

Development of Next-Generation Methyltetrazine-PEG-NHS Ester Derivatives with Enhanced Reactivity Profiles

The balance between reactivity and stability is a key consideration in the design of bioorthogonal reagents. While methyl-substituted tetrazines offer greater stability in aqueous media compared to their unsubstituted counterparts, this often comes at the cost of slightly slower reaction kinetics. conju-probe.comiris-biotech.de Future research is focused on developing next-generation tetrazine derivatives that defy this traditional trade-off.

Recent studies have explored the impact of different substituents on the tetrazine ring to fine-tune its electronic and steric properties. acs.org For instance, incorporating electron-withdrawing groups can increase the rate of the iEDDA reaction, while careful placement of other functional groups can enhance stability. acs.org The development of novel tetrazine scaffolds, such as triazolyl-tetrazines, shows promise for achieving both high reactivity and excellent stability under physiological conditions. acs.org These advancements could lead to new Methyltetrazine-PEG-NHS ester derivatives with significantly improved performance in demanding applications like in vivo imaging and diagnostics.

Table 1: Comparison of Tetrazine Derivatives

DerivativeKey FeatureAdvantage
Methyltetrazine Methyl group substitutionEnhanced stability in aqueous media. iris-biotech.de
H-Tetrazine (unsubstituted) No substitutionFaster reaction kinetics than methyltetrazine.
Pyridyl-tetrazine Pyridyl group substitutionVery fast reaction kinetics. acs.org
Triazolyl-tetrazine Triazolyl scaffoldHigh reactivity and stability. acs.org

Exploration of Novel Bioorthogonal Reaction Partners for this compound

The primary reaction partner for tetrazines in bioorthogonal chemistry is trans-cyclooctene (TCO). The extremely fast reaction rates between TCO and tetrazines make this pair highly effective for a wide range of applications. conju-probe.comnih.gov However, the exploration of alternative dienophiles could open up new possibilities for orthogonal and multi-target labeling strategies.

Researchers have investigated other strained alkenes and alkynes, such as norbornenes and cyclopropenes, as potential reaction partners for tetrazines. conju-probe.comnih.gov While these may exhibit different reaction kinetics and stability profiles, they could be employed in concert with the tetrazine-TCO reaction to achieve simultaneous, selective labeling of multiple targets within the same biological system. nih.gov The development of such mutually orthogonal reaction pairs is a key area of future research, enabling more complex experimental designs in systems biology and diagnostics. acs.org

Integration into Automated Synthesis and High-Throughput Screening Platforms for Research Applications

The demand for precisely defined bioconjugates and the need to screen large libraries of molecules are driving the integration of reagents like this compound into automated platforms. Automated solid-phase peptide synthesis (SPPS) and oligonucleotide synthesis can incorporate PEG linkers and functional handles, streamlining the production of complex biomolecules. d-nb.infoacs.orgnih.gov

Furthermore, high-throughput screening (HTS) platforms can leverage the specific and efficient reactivity of the methyltetrazine-TCO ligation for applications such as identifying natural product ligands for RNA or in enzyme-linked click chemistry assays (cat-ELCCA). nih.govsigmaaldrich.com Automating the synthesis and screening processes not only increases throughput but also enhances reproducibility, accelerating the pace of discovery in drug development and diagnostics. researchgate.netresearchgate.net

Potential for Multi-Functionalization and Orthogonal Chemistries in Advanced Constructs

The ability to create increasingly complex and multi-functional biomolecular constructs is a major goal in chemical biology. The this compound provides two distinct reactive handles, but future research aims to incorporate additional, mutually orthogonal reactive groups. This would allow for the sequential or simultaneous attachment of multiple different molecules—such as targeting ligands, imaging agents, and therapeutic payloads—to a single scaffold.

For example, a linker could be designed to contain a methyltetrazine, an NHS ester, and an azide (B81097) group. The azide could then react with a cyclooctyne-containing molecule via strain-promoted azide-alkyne cycloaddition (SPAAC), a reaction that is orthogonal to the tetrazine-TCO ligation. nih.govaxispharm.com This would enable the construction of trifunctional conjugates with precise control over the placement of each component. Such advanced constructs have significant potential in areas like targeted drug delivery and the development of sophisticated biosensors. nih.gov

Advancements in In Vitro and Ex Vivo Research Applications and Model Systems

This compound and similar reagents are already enabling significant advancements in a variety of in vitro and ex vivo research applications. In activity-based protein profiling (ABPP), these linkers allow for the attachment of reporter tags to active enzymes, facilitating their detection and characterization in complex biological samples like cell lysates. rsc.orgnih.govnih.gov This has proven invaluable for studying enzyme function and identifying potential drug targets.

In the development of more sophisticated model systems, such as 3D cell cultures and organoids, these reagents are used to create well-defined hydrogel scaffolds. acs.orgresearchgate.net By functionalizing PEG-based hydrogels with cell-adhesion peptides and other bioactive molecules using bioorthogonal chemistry, researchers can create more physiologically relevant microenvironments for studying cell behavior, tissue development, and disease progression. researchgate.netstanford.edu Future work will likely focus on creating dynamic hydrogel systems where properties can be altered in real-time to mimic the dynamic nature of biological tissues.

Conclusion

Outlook for Emerging Research Frontiers and Innovative Methodologies in Bioconjugation

The future of bioconjugation is poised for further innovation, with a focus on developing even more sophisticated and controllable ligation strategies. chemicalbook.com Emerging frontiers include the development of novel bioorthogonal reaction pairs with even faster kinetics and greater stability, as well as linkers that are responsive to specific biological stimuli, allowing for triggered release of payloads. Furthermore, the integration of bioconjugation techniques with other cutting-edge technologies, such as gene editing and single-molecule analysis, promises to open up new avenues for research and therapeutic development. As the demand for more precise and effective tools in chemical biology continues to grow, reagents like Methyltetrazine-PEG8-NHS ester and their future iterations will undoubtedly play a central role in shaping the future of the field.

Q & A

Q. What is the mechanism of Methyltetrazine-PEG8-NHS ester in protein labeling, and how does its PEG8 spacer influence reaction efficiency?

this compound reacts with primary amines (e.g., lysine residues) on proteins via its NHS ester group, forming stable amide bonds. The PEG8 spacer enhances solubility, reduces steric hindrance, and minimizes non-specific interactions, improving labeling efficiency in aqueous environments . Researchers should validate reaction conditions (pH 7–9, 4–25°C) and optimize molar ratios (typically 5–20:1 reagent-to-protein ratio) to avoid over-labeling, which may disrupt protein function .

Q. How do reaction conditions (e.g., pH, temperature, solvent) affect the stability and reactivity of this compound?

The NHS ester group is hydrolytically unstable in aqueous solutions, requiring immediate use after dissolution or storage in anhydrous solvents (e.g., DMSO, DMF) at ≤-20°C . Reaction efficiency peaks at pH 8–9 (borate or phosphate buffers), while acidic conditions (pH <7) slow the reaction. Elevated temperatures (>25°C) accelerate hydrolysis, reducing effective reagent concentration. Include controls (e.g., unlabeled protein) to assess non-specific binding .

Q. What methods are recommended for quantifying conjugation efficiency and validating labeled protein integrity?

Use MALDI-TOF mass spectrometry to measure mass shifts corresponding to labeled vs. unlabeled proteins. SDS-PAGE with in-gel fluorescence imaging (if tetrazine is paired with a fluorescent TCO probe) can confirm labeling. For functional validation, perform activity assays (e.g., enzyme kinetics) to ensure labeling does not impair protein function .

Advanced Research Questions

Q. How can this compound be integrated into multiplexed labeling strategies for studying protein-protein interactions in live cells?

Combine with orthogonal bioorthogonal handles (e.g., azides, DBCO) for simultaneous labeling of multiple targets. For example, label one protein with this compound (via NHS-amine coupling) and a second with Azide-PEG8-NHS ester, followed by sequential click chemistry with TCO and DBCO probes. Optimize delivery methods (e.g., electroporation or cell-penetrating peptides) to ensure intracellular reagent availability .

Q. What experimental approaches address contradictions in labeling efficiency between in vitro and in vivo systems?

In vivo labeling efficiency may be reduced due to competing endogenous amines or limited reagent penetration. To resolve this:

  • Pre-treat cells/tissues with membrane-permeabilizing agents (e.g., saponin) to enhance reagent access.
  • Use a two-step labeling strategy: First, administer TCO-modified biomolecules in vivo, then inject this compound conjugated to imaging agents (e.g., fluorescent dyes) for targeted click chemistry .

Q. How can researchers optimize the use of this compound for dynamic tracking of protein trafficking in live-cell imaging?

Employ pulse-chase experiments: Label newly synthesized proteins with this compound, then add a TCO-fluorophore at timed intervals to visualize trafficking. Use time-lapse microscopy with low-light settings to minimize phototoxicity. For quantitative analysis, pair with FRET-based TCO probes to measure spatial-temporal protein movement .

Q. What strategies mitigate off-target labeling when working with amine-rich biological samples (e.g., serum-containing media)?

  • Pre-clear samples using amine-reactive resins (e.g., NHS-activated sepharose) to scavenge free amines.
  • Use short incubation times (10–30 minutes) and lower reagent concentrations (1–5 µM).
  • Validate specificity via competition assays (excess free NHS ester blocks non-specific labeling) .

Methodological Considerations

Q. How should researchers design experiments to compare this compound with alternative labeling reagents (e.g., Maleimide-PEG8-NHS ester)?

Conduct parallel labeling experiments under identical conditions (pH, temperature, molar ratios). Assess:

  • Labeling efficiency (via mass spectrometry).
  • Stability of the conjugate under reducing/oxidizing conditions.
  • Functional retention (e.g., antibody-antigen binding after labeling). Include negative controls (e.g., reagent-only samples) to identify background signals .

Q. What analytical techniques are critical for characterizing the purity and stability of this compound batches?

  • HPLC-MS : Verify molecular weight and detect hydrolyzed byproducts (e.g., free tetrazine or PEG8-acid).
  • NMR (¹H/¹³C) : Confirm structural integrity, especially PEG8 spacer length and NHS ester functionality.
  • Fluorescence quenching assays : Monitor NHS ester reactivity over time in storage conditions .

Q. How can this compound be adapted for super-resolution microscopy or single-molecule tracking studies?

Pair with photoactivatable TCO probes (e.g., TCO-caged dyes) to enable controlled activation of fluorescence. For single-molecule tracking, use low-labeling stoichiometry (≤1:1 reagent-to-protein ratio) and TIRF microscopy to reduce background noise. Calibrate imaging parameters to account for PEG8-induced spacing between the protein and fluorophore .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.